molecular formula C14H9Cl2N3S B5797973 5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No. B5797973
M. Wt: 322.2 g/mol
InChI Key: YYIJGKCGSLRVRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is not fully understood. However, it has been proposed that the compound may inhibit the activity of enzymes involved in cell division, leading to the inhibition of cancer cell growth. It may also work by disrupting the cell membrane of microorganisms, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that the compound can induce apoptosis (programmed cell death) in cancer cells, leading to their destruction. It has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases. Additionally, the compound has been shown to exhibit antioxidant activity, which may help protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential candidate for the development of new anti-cancer drugs. However, one limitation is that the compound may exhibit toxicity towards normal cells, which could limit its use in certain applications.

Future Directions

There are several future directions for research on 5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. One area of interest is the development of new anti-cancer drugs based on the compound. Additionally, the compound may have potential applications in the development of new antibiotics due to its antimicrobial properties. Further research is also needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory diseases.

Synthesis Methods

The synthesis of 5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can be achieved through a multi-step process involving the reaction of 2-chlorobenzaldehyde and 3-chlorobenzaldehyde with thiosemicarbazide in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound.

Scientific Research Applications

The compound has been studied for its potential use as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics. The compound has also been studied for its potential use as an antioxidant and for its ability to reduce inflammation.

properties

IUPAC Name

3-(2-chlorophenyl)-4-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S/c15-9-4-3-5-10(8-9)19-13(17-18-14(19)20)11-6-1-2-7-12(11)16/h1-8H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYIJGKCGSLRVRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2C3=CC(=CC=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-chlorophenyl)-4-(3-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

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